molecular formula C11H16Cl2F3N3 B3005422 1-(5-(Trifluoromethyl)pyridin-2-yl)-1,4-diazepane dihydrochloride CAS No. 2287332-52-7

1-(5-(Trifluoromethyl)pyridin-2-yl)-1,4-diazepane dihydrochloride

Cat. No.: B3005422
CAS No.: 2287332-52-7
M. Wt: 318.17
InChI Key: QBDCOEGXWJZGKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-(Trifluoromethyl)pyridin-2-yl)-1,4-diazepane dihydrochloride is a useful research compound. Its molecular formula is C11H16Cl2F3N3 and its molecular weight is 318.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Convergent Synthesis of Biologically Significant Compounds

  • A study by Jiang et al. (2017) highlighted the synthesis of trisubstituted hexahydroimidazo[1,2-a]pyridine and 1,4-diazepane derivatives, indicating the potential of such compounds in biological applications.

Complexation with Iron(II)

  • Research by Schmidt et al. (2013) explored the synthesis of Iron(II) complexes using 1,4-diazepane derivatives, demonstrating applications in coordination chemistry.

Structural Studies of Diazepines

  • Núñez Alonso et al. (2020) conducted structural studies on diazepine derivatives, providing insights into their chemical properties and potential applications.

Synthesis of Biologically Active Compounds

  • The work by Lee et al. (2014) on multicomponent cycloaddition reactions to form 1,4-diazepine compounds emphasizes their significance in synthesizing biologically active molecules.

Catalytic Alkane Hydroxylation

  • A study by Sankaralingam et al. (2017) on Nickel(II) complexes with 1,4-diazepane ligands highlighted their use in catalyzing the oxidation of alkanes, showcasing their potential in catalysis.

Coordination Compounds Synthesis

  • Morgan et al. (1983) investigated the preparation of coordination compounds with diazepane amine alcohol, contributing to the field of coordination chemistry.

Synthesis of Trifluoromethylated Pyridines

  • The research by Tyvorskii et al. (2001) on the synthesis of 5-alkyl-4-amino-2-(trifluoromethyl)pyridines provides an example of creating trifluoromethylated compounds using similar chemistry.

Synthesis of 1,4-Diazacycles

  • Nalikezhathu et al. (2023) reported the syntheses of 1,4-diazacycles, showcasing the diverse applications of diazepane derivatives in synthetic chemistry.

Safety and Hazards

The compound has been classified with the hazard statements H315, H319, H335 . These indicate that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P338) .

Future Directions

Trifluoromethylpyridine (TFMP) derivatives, which include this compound, have found significant applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

1-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3.2ClH/c12-11(13,14)9-2-3-10(16-8-9)17-6-1-4-15-5-7-17;;/h2-3,8,15H,1,4-7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDCOEGXWJZGKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NC=C(C=C2)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.